molecular formula C7H11N3OS B13305530 3-Amino-3-(4-methyl-1,3-thiazol-2-yl)propanamide

3-Amino-3-(4-methyl-1,3-thiazol-2-yl)propanamide

Cat. No.: B13305530
M. Wt: 185.25 g/mol
InChI Key: HFUCFRDQAZGWFT-UHFFFAOYSA-N
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Description

3-Amino-3-(4-methyl-1,3-thiazol-2-yl)propanamide is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(4-methyl-1,3-thiazol-2-yl)propanamide typically involves the reaction of 4-methyl-1,3-thiazole-2-amine with a suitable acylating agent. One common method involves the use of succinic anhydride and aminoguanidine hydrochloride as starting materials . The reaction is carried out under controlled conditions, often involving microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(4-methyl-1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-methyl-1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in various biochemical processes, leading to its observed biological effects. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects .

Properties

Molecular Formula

C7H11N3OS

Molecular Weight

185.25 g/mol

IUPAC Name

3-amino-3-(4-methyl-1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C7H11N3OS/c1-4-3-12-7(10-4)5(8)2-6(9)11/h3,5H,2,8H2,1H3,(H2,9,11)

InChI Key

HFUCFRDQAZGWFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C(CC(=O)N)N

Origin of Product

United States

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